REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:9]=[C:8]([C:10]2[N:11](C)[N:12]=[CH:13][CH:14]=2)[S:7][CH:6]=1)=[O:4].[OH-].[Na+].[CH3:18]O>>[CH3:18][N:12]1[CH:13]=[CH:14][C:10]([C:8]2[S:7][CH:6]=[C:5]([C:3]([OH:2])=[O:4])[CH:9]=2)=[N:11]1 |f:1.2|
|
Name
|
5-(2-Methyl-2H-pyrazol-3-yl)-thiophene-3-carboxylic acid methyl ester
|
Quantity
|
0.076 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CSC(=C1)C=1N(N=CC1)C
|
Name
|
|
Quantity
|
0.41 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.41 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1)C1=CC(=CS1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.042 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |